![molecular formula C8H9BrMg B14390770 Magnesium, bromo[(4-methylphenyl)methyl]- CAS No. 89980-67-6](/img/structure/B14390770.png)
Magnesium, bromo[(4-methylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[(4-methylphenyl)methyl]- is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a [(4-methylphenyl)methyl] group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo[(4-methylphenyl)methyl]- typically involves the reaction of 4-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-methylbenzyl bromide+Mg→Magnesium, bromo[(4-methylphenyl)methyl]-
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo[(4-methylphenyl)methyl]- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[(4-methylphenyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses halides or other electrophiles.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents can include lithium aluminum hydride (LiAlH4).
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Magnesium, bromo[(4-methylphenyl)methyl]- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Magnesium, bromo[(4-methylphenyl)methyl]- is unique due to the presence of the [(4-methylphenyl)methyl] group, which imparts specific reactivity and selectivity in chemical reactions. Compared to other Grignard reagents, it offers distinct advantages in the synthesis of substituted aromatic compounds.
Propiedades
Número CAS |
89980-67-6 |
|---|---|
Fórmula molecular |
C8H9BrMg |
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-4-methylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JFIDEVMHMZKARO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

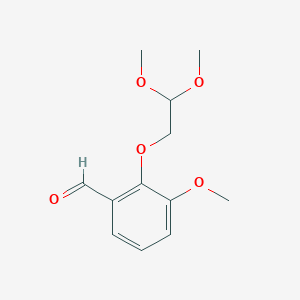


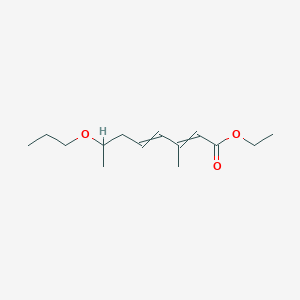
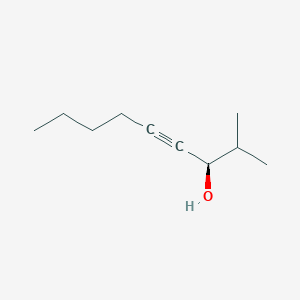
![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
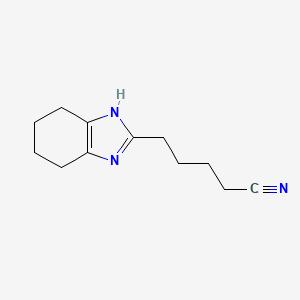
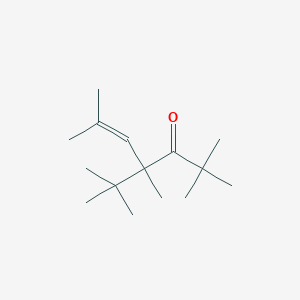

![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

